molecular formula C5H6F2O3 B13425567 Methyl 2,4-difluoro-3-oxobutanoate CAS No. 392-64-3

Methyl 2,4-difluoro-3-oxobutanoate

Cat. No.: B13425567
CAS No.: 392-64-3
M. Wt: 152.10 g/mol
InChI Key: DLNXEQBSDIIGBC-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-oxobutanoate is a useful research compound. Its molecular formula is C5H6F2O3 and its molecular weight is 152.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

392-64-3

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

methyl 2,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C5H6F2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3

InChI Key

DLNXEQBSDIIGBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CF)F

Origin of Product

United States

Significance of Fluorinated β Ketoesters in Advanced Synthetic Chemistry

Fluorinated β-ketoesters are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their versatility and utility as building blocks. The presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group (the β-position), provides multiple reactive sites for chemical transformations. chemicalbook.com The incorporation of fluorine atoms further enhances their importance, particularly in the synthesis of advanced materials and biologically active molecules. chem960.com

The introduction of fluorine can modulate properties such as lipophilicity, metabolic stability, and binding affinity, which is of special interest in pharmaceutical and agrochemical research. chem960.comresearchgate.net Consequently, fluorinated β-ketoesters serve as key intermediates for the synthesis of complex fluorinated molecules, including various heterocyclic compounds. sigmaaldrich.com They are valuable precursors for creating molecules with other functionalities; the ketone can be converted to alcohols or imines, and the ester group can be transformed into amides. chem960.com The active methylene group positioned between the two carbonyls makes them versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. chemicalbook.com The development of methods for the asymmetric synthesis of chiral fluorinated β-ketoesters is a significant area of research, aiming to produce enantiomerically pure compounds for use in medicine. chem960.com

Structural Features and Electronic Properties of the Methyl 2,4 Difluoro 3 Oxobutanoate Moiety

The chemical behavior of Methyl 2,4-difluoro-3-oxobutanoate is dictated by its unique structural and electronic characteristics. The molecule's backbone is the 3-oxobutanoate structure, which is modified by the strategic placement of two fluorine atoms.

The presence of a fluorine atom at the α-position (C-2) has a profound electronic influence. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the acidity of the α-proton, making the formation of an enolate more facile under basic conditions. This α-fluorine can also influence the equilibrium between the keto and enol tautomers. chemsrc.com In some acyclic systems, α-fluorination has been shown to lessen the stability of the enol form by weakening the intramolecular hydrogen bond that is characteristic of the enol tautomer of β-dicarbonyl compounds. chemsrc.com

The second fluorine atom is on the methyl group at the γ-position (C-4), creating a fluoromethyl group. This group also exerts a strong inductive electron-withdrawing effect, which is transmitted through the carbon chain and can influence the reactivity of the adjacent ketone.

A key feature of β-ketoesters is their existence as a mixture of keto and enol tautomers. For this compound, the equilibrium would be between the diketo form and two possible enol forms. The stability and predominance of these forms are influenced by factors such as the solvent, temperature, and the electronic effects of the fluorine substituents. While specific experimental data for this compound are not widely available, theoretical studies on similar compounds suggest that fluorine substitution significantly impacts this equilibrium. chemsrc.comsigmaaldrich.com

Predicted Physicochemical Properties

Below is a table of predicted physical and chemical properties for this compound. It is important to note that these values are computationally derived and have not been experimentally verified in the reviewed literature.

PropertyPredicted ValueSource
Molecular Formula C₅H₆F₂O₃ chemsrc.com
Molecular Weight 152.10 g/mol chemsrc.com
Exact Mass 152.02900 chemsrc.com
LogP (octanol/water) 0.03610 chemsrc.com
PSA (Polar Surface Area) 43.37 Ų chemsrc.com

This interactive table summarizes predicted data for this compound.

Overview of Research Trajectories for Difluoro β Ketoester Systems

Classical Approaches to Difluoroacetoacetate Esters

Traditional methods for synthesizing difluoroacetoacetate esters have heavily relied on well-established condensation reactions, providing a fundamental basis for accessing these important molecules.

Base-Catalyzed Condensation Reactions

The Claisen condensation is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules, where one acts as the enolate nucleophile and the other as the electrophile, ultimately forming a β-keto ester. libretexts.orgyoutube.com

A primary route for synthesizing ethyl 4,4-difluoroacetoacetate involves the Claisen condensation between a fluorinated ester, such as ethyl difluoroacetate (B1230586), and a non-fluorinated ester like ethyl acetate (B1210297). libretexts.org In this process, a strong base is used to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the target β-keto ester. libretexts.org

The choice of base is critical in the Claisen condensation and significantly influences the reaction yield. Common bases employed for this transformation include sodium ethoxide and sodium hydride. While both can effect the condensation, their efficiencies can vary substantially. For instance, early reports using sodium hydride for the reaction of ethyl difluoroacetate and ethyl acetate noted yields as low as 25%, which was considered unsatisfactory. However, later optimizations under different reaction conditions reported a much-improved yield of 71.2% with sodium hydride. fluorine1.ru

In contrast, the use of sodium ethoxide as the base has been shown to be highly effective. In one procedure, ethyl acetate is first treated with sodium ethoxide, followed by the addition of ethyl difluoroacetate. After heating, this method can produce ethyl 4,4-difluoro-3-oxobutanoate in yields as high as 95.6%. This highlights the profound impact that the selection of the base and optimization of reaction conditions have on the success of the synthesis.

BaseReactantsReported Yield
Sodium Hydride (NaH)Ethyl Difluoroacetate & Ethyl Acetate25%
Sodium Hydride (NaH)Ethyl Difluoroacetate & Ethyl Acetate71.2%
Sodium Ethoxide (NaOEt)Ethyl Difluoroacetate & Ethyl Acetate95.6%

Reactions Involving Difluoroacetic Anhydride (B1165640)

Acid anhydrides are highly reactive acylating agents that can participate in nucleophilic acyl substitution reactions. libretexts.org Difluoroacetic anhydride serves as a potent source for introducing the difluoroacetyl group. While direct Claisen-type condensation with ester enolates is less commonly documented, difluoroacetic anhydride is employed in other advanced C-C bond-forming reactions.

One such modern application is the palladium-catalyzed decarbonylative C-H functionalization of azoles. acs.org In this methodology, difluoroacetic anhydride reacts with azole substrates, such as benzoxazoles, in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XantPhos). The reaction proceeds through the C-H activation of the azole and subsequent coupling with the difluoroacetyl group from the anhydride, followed by the loss of carbon monoxide. This process selectively installs a difluoromethyl group onto the heterocyclic core, demonstrating the utility of difluoroacetic anhydride in sophisticated catalytic cycles to form C(sp²)–CF₂H bonds. acs.org

Modern Synthetic Protocols and Advanced Fluorination Strategies

To overcome the limitations of classical methods and to access molecules with greater precision and efficiency, modern synthetic chemistry has turned to novel catalytic systems.

Radical and Photoredox-Catalyzed Methods

Radical reactions offer unique pathways for bond formation that are often complementary to traditional ionic mechanisms. nih.gov The generation of fluorinated radicals under mild conditions using visible-light photoredox catalysis has emerged as a powerful strategy. nih.govrsc.org

A notable example is the light-mediated asymmetric α-difluoroalkylation of β-ketoesters. rsc.org This method achieves the synthesis of β-ketoesters containing a quaternary stereocenter. The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between a difluoroalkyl halide (e.g., ethyl bromodifluoroacetate) and a phase-transfer catalyst. This complex absorbs visible light, triggering the generation of a difluoroalkyl radical. This radical is then intercepted by the enolate of a β-ketoester, which is generated under basic phase-transfer conditions, to form the α-difluoroalkylated product. Although this specific example details the alkylation of an existing β-ketoester rather than its initial synthesis, it showcases a state-of-the-art radical-based method for elaborating these structures. rsc.org

Another advanced approach involves the photoredox activation of chlorodifluoroacetic anhydride. nih.gov Under visible-light irradiation, a photocatalyst can induce a single-electron transfer to the anhydride, leading to its fragmentation and the formation of a gem-difluoro carboxyalkyl radical. This reactive intermediate can then be engaged in various transformations to synthesize diverse gem-difluoro compounds, highlighting the potential of photoredox catalysis to harness the reactivity of fluorinated anhydrides for constructing complex molecules. nih.gov

Palladium-Catalyzed Transformations in Difluoroacetoacetate Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, though their application for the direct construction of simple difluoroacetoacetates is less common than classical methods like the Claisen condensation. These advanced techniques are typically employed for synthesizing more complex molecules. rit.eduyoutube.com Methodologies such as palladium-catalyzed carbonylative cross-coupling reactions are used to create alkenyl alkynyl ketones, demonstrating the catalyst's utility in forming carbon-carbon bonds adjacent to a carbonyl group. rit.edu

The general mechanism for many palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com For instance, in a hypothetical scenario, a palladium(0) catalyst could oxidatively add to a carbon-halogen bond of a precursor. Following a transmetalation step with an organometallic reagent and a carbonylation step (insertion of CO), a reductive elimination could yield a complex keto-ester structure. While powerful, the complexity and cost of these methods often make them more suitable for high-value, complex target molecules rather than the direct synthesis of a fundamental building block like Methyl 2,4-difluoro-3-oxobutanoate.

Direct Fluorination Techniques

Direct fluorination involves the introduction of fluorine atoms into a molecule that already contains the core carbon skeleton. This approach can be more efficient than constructing a molecule from already-fluorinated starting materials. For β-ketoesters, fluorination typically occurs at the α-carbon, which is activated by the two adjacent carbonyl groups.

Microreactor technology offers a safe and highly efficient method for conducting direct fluorination reactions, which can be hazardous on a larger scale. researchgate.net These systems utilize micro-scale channels that provide a high surface-area-to-volume ratio, enabling excellent heat and mass transfer. researchgate.net This precise control minimizes the risk of runaway reactions and improves product selectivity.

For the synthesis of fluorinated β-keto esters, microreactors have been successfully used to perform highly enantioselective homogeneous fluorination. nih.gov In one example, cyclic β-keto esters were fluorinated using a copper(II)-bis(oxazoline) complex as a catalyst within a continuous flow microreactor. nih.gov This method achieved high yields and excellent enantioselectivity at a low catalyst loading. nih.gov The key advantage is the significantly reduced reaction time compared to batch processes.

ParameterMicroreactor Fluorination Performance nih.gov
Catalyst Diphenylamine linked bis(oxazoline)-Cu(OTf)₂
Catalyst Loading 1 mol%
Reaction Time 0.5 to 20 minutes
Product Yield Up to 99%
Enantioselectivity Up to 99% ee

This technology is particularly suitable for the fluorination of dicarbonyl systems that exist predominantly in their enol form or undergo rapid keto-enol tautomerization, facilitating the reaction with electrophilic fluorine sources like Selectfluor® organic-chemistry.orgmdpi.com or elemental fluorine. researchgate.net

Optimization of Synthetic Pathways

Optimizing the synthesis of a target compound involves maximizing yield, minimizing waste, ensuring safety, and developing a process that can be scaled up for industrial production.

Process Efficiency and Scalability Considerations

The efficiency and scalability of a synthetic route for this compound are determined by several factors, including reaction yield, cost of reagents, reaction conditions, and ease of purification.

The choice of synthetic method has a profound impact on yield. For example, the Claisen-type condensation of ethyl difluoroacetate and ethyl acetate using sodium ethoxide as a base has been reported to produce ethyl 4,4-difluoro-3-oxobutanoate with a yield of 95.6%. chemicalbook.com In contrast, an older method using sodium hydride resulted in a much lower yield of only 25% for the same product, and the purification process was complicated by the presence of byproducts. google.com High-yield reactions are crucial for scalability as they reduce the amount of starting material required and simplify the purification process.

Synthesis Method (Ethyl 4,4-difluoro-3-oxobutanoate)BaseYieldReference
Claisen CondensationSodium Ethoxide95.6% chemicalbook.com
Claisen CondensationSodium Hydride25% google.com

Furthermore, detailed procedures for related compounds demonstrate successful scaling. The synthesis of a related keto ester has been performed on a 0.1 mole scale, achieving a high yield of 90-93% and greater than 99% purity after distillation, indicating a robust and scalable process. orgsyn.org

The adoption of technologies like continuous flow microreactors also significantly enhances process efficiency and scalability. The ability to achieve near-quantitative yields with very short reaction times (minutes instead of hours) in a continuous fashion is highly advantageous for industrial production, offering better control, improved safety, and higher throughput compared to traditional batch processing. nih.gov

Regioselective and Chemoselective Synthesis of this compound

The synthesis of this compound, where fluorine atoms are specifically introduced at the C2 and C4 positions, necessitates a strategic approach to control the site of fluorination. Direct difluorination of the parent compound, methyl 3-oxobutanoate, is complicated by the similar reactivity of the α- and γ-positions. Therefore, a stepwise approach is often employed, involving the initial synthesis of a monofluorinated precursor followed by a second fluorination step.

A plausible synthetic route commences with the preparation of Methyl 4-fluoro-3-oxobutanoate. One documented method for this involves the reaction of fluoroacetyl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) in the presence of pyridine, followed by methanolysis. prepchem.com This provides the γ-fluorinated β-ketoester, a key intermediate for subsequent α-fluorination.

The subsequent introduction of a fluorine atom at the α-position of Methyl 4-fluoro-3-oxobutanoate requires careful selection of the fluorinating agent and reaction conditions to ensure regioselectivity. The presence of the electron-withdrawing fluorine atom at the γ-position can influence the acidity of the α-protons, potentially facilitating the second fluorination at the desired location.

Electrophilic fluorinating agents are commonly employed for the α-fluorination of β-dicarbonyl compounds. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. nih.gov The choice of reagent can be critical in achieving the desired chemoselectivity, minimizing side reactions such as over-fluorination or degradation of the starting material. The general mechanism for electrophilic fluorination involves the generation of an enolate from the β-ketoester, which then acts as a nucleophile, attacking the electrophilic fluorine source. wikipedia.org

While a specific, detailed protocol for the direct conversion of Methyl 4-fluoro-3-oxobutanoate to this compound is not extensively documented in readily available literature, the principles of α-fluorination of β-ketoesters can be applied. The reaction would likely involve the treatment of Methyl 4-fluoro-3-oxobutanoate with a suitable base to generate the enolate, followed by the addition of an electrophilic fluorinating agent.

Table 1: Potential Reagents for the Synthesis of this compound

StepStarting MaterialReagent(s)ProductKey Considerations
1Fluoroacetyl chloride, 2,2-dimethyl-1,3-dioxane-4,6-dionePyridine, MethanolMethyl 4-fluoro-3-oxobutanoateControl of reaction temperature.
2Methyl 4-fluoro-3-oxobutanoateBase (e.g., NaH, LDA), Electrophilic Fluorinating Agent (e.g., Selectfluor™, NFSI)This compoundChoice of base and fluorinating agent to ensure regioselectivity and avoid side reactions.

The synthesis of related difluoro-β-ketoesters often faces similar challenges in controlling regioselectivity. For instance, methods for preparing 4,4-difluoroacetoacetic acid esters have been described in patent literature, highlighting the industrial interest in this class of compounds. google.com These methods often involve multi-step sequences starting from different fluorinated precursors.

The development of catalytic and stereoselective methods for the fluorination of β-ketoesters is an active area of research. While much of this work has focused on enantioselective monofluorination, the principles could potentially be adapted for the synthesis of difluorinated compounds with high regiochemical control.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to attack by nucleophiles. These reactions often initiate a cascade of events, leading to the formation of diverse molecular architectures.

Nitrogen-containing nucleophiles readily react with this compound, typically through addition to one of the carbonyl groups, followed by a condensation reaction that results in the formation of a new ring system. For instance, the reaction with 1-aminoisoindole, a bifunctional nucleophile, leads to a regioselective condensation to form 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. univ.kiev.ua

The general reactivity pattern with nitrogen nucleophiles involves the initial attack at the most electrophilic carbonyl carbon, which is often the ketone, followed by intramolecular cyclization and dehydration. The specific outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. The synthesis of aminopyrazoles, for example, often involves the condensation of a hydrazine (B178648) with a β-ketonitrile, a close structural relative of this compound. chim.it

This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds through cyclocondensation reactions. These reactions take advantage of the molecule's 1,3-dicarbonyl functionality, which can react with dinucleophiles to form five-, six-, or even seven-membered rings.

The synthesis of pyrazoles, for example, can be achieved through the reaction with hydrazines. chim.it Similarly, reaction with other binucleophiles can lead to the formation of various other heterocyclic systems. The presence of the difluoromethyl group is often retained in the final product, imparting unique properties to the resulting heterocyclic scaffold.

A summary of representative cyclocondensation reactions is presented in the table below:

Nucleophile/ReagentResulting Heterocycle
HydrazinesPyrazoles chim.it
1-AminoisoindolePyrimido[2,1-a]isoindol-4(3H)-one derivative univ.kiev.ua

The Michael addition, or conjugate addition, is a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While this compound itself is not an α,β-unsaturated system, it can act as a Michael donor after deprotonation at the C2 position to form an enolate. This enolate can then add to a variety of Michael acceptors. chemistrysteps.comorganic-chemistry.org

The general mechanism involves the formation of a resonance-stabilized carbanion from the β-ketoester, which then attacks the β-carbon of an activated olefin. organic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Carbon-Carbon Bond Forming Reactions

Beyond its utility in forming heterocyclic systems, this compound is also a valuable participant in reactions that construct new carbon-carbon bonds, leading to more complex molecular frameworks.

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. youtube.com Difluoro-β-ketoesters can participate in such reactions, for example, the Diels-Alder reaction, where they can act as dienophiles. dtu.dk In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. dtu.dk The reactivity of the difluoro-β-ketoester in these reactions is influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl groups. Dearomative (4+3) cycloaddition reactions have also been reported for related systems, leading to the formation of seven-membered rings. uchicago.edu

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. nih.gov These reactions are highly efficient and atom-economical. This compound and similar β-ketoesters are excellent candidates for MCRs. For instance, they can be used in Biginelli-type reactions to produce dihydropyrimidinones or in Hantzsch-type reactions for the synthesis of dihydropyridines. These reactions often proceed with high yields and can be used to generate large libraries of structurally diverse compounds. nih.govnih.gov

An example of a multicomponent reaction is the three-component condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and a urea (B33335) or thiourea (B124793) to form tetrahydropyrimidines. nih.gov

Enolate Chemistry and Transformations of Lithium Enolates

The presence of two electron-withdrawing fluorine atoms significantly influences the acidity of the α-proton (at the C-2 position) in this compound, making it more acidic than its non-fluorinated counterparts. masterorganicchemistry.com This facilitates the formation of the corresponding enolate under relatively mild basic conditions. Enolates are powerful nucleophiles and crucial intermediates in carbon-carbon bond formation. masterorganicchemistry.combham.ac.uk

The generation of the lithium enolate is typically achieved by treating the β-ketoester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.uk The use of such bases ensures essentially complete and irreversible deprotonation to form the lithium enolate. bham.ac.uk

The resulting lithium enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, particularly carbon-based electrophiles, predominantly occur at the α-carbon, which is synthetically more valuable. bham.ac.uk

Key transformations involving the lithium enolate of this compound are analogous to those of other β-ketoester enolates and include:

Alkylation: The enolate reacts with alkyl halides (R-X) in an SN2 fashion to introduce an alkyl group at the C-2 position. This is a fundamental C-C bond-forming reaction. libretexts.org The choice of the alkyl halide is typically restricted to methyl and primary halides to avoid competing elimination reactions. libretexts.org

Aldol-type Reactions: Condensation with aldehydes and ketones yields β-hydroxy-β-ketoesters. These reactions can be controlled to achieve high levels of diastereoselectivity, especially when using pre-formed lithium enolates.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β,δ-dioxoesters.

Unusual transformations have been observed for lithium enolates of similar fluorinated β-ketoesters. For instance, the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate has been shown to react with ammonium (B1175870) acetate to produce substituted pyridines, highlighting the complex reaction pathways available to these intermediates. researchgate.net

Table 1: Representative Transformations of Lithium Enolates of β-Ketoesters

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (e.g., CH₃I)α-Alkylated β-Ketoester
Aldol AdditionAldehyde/Ketone (e.g., Benzaldehyde)β-Hydroxy-β-ketoester
AcylationAcyl Chloride (e.g., Acetyl chloride)β,δ-Dioxoester

Advanced Catalytic Transformations

The unique electronic properties imparted by the fluorine atoms make this compound an attractive substrate for advanced catalytic transformations, enabling the synthesis of complex fluorinated molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Rhodium-catalyzed reactions of related diazo compounds)

While direct transition metal-catalyzed coupling reactions on the C-F bonds of this compound are challenging, a highly effective strategy involves its conversion into a more reactive intermediate, such as an α-diazo-β-ketoester. These diazo compounds are versatile precursors for metal-carbene intermediates. nih.gov

Rhodium(II) complexes are particularly effective catalysts for the decomposition of α-diazo-β-ketoesters, generating highly reactive rhodium-carbenoid species. nih.gov These intermediates can undergo a wide array of transformations, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes bearing the difluoro-β-ketoester moiety.

C-H Insertion: Intramolecular or intermolecular insertion into carbon-hydrogen bonds to create new C-C bonds, providing a direct route to functionalized carbocycles and acyclic structures. nih.gov

Annulation Reactions: Rhodium-catalyzed annulation of diazo compounds with various partners (e.g., triazoles, enaminones) can construct complex heterocyclic scaffolds like pyrrolinones and isocoumarins. nih.gov The reaction proceeds through the formation of a rhodium carbene, followed by migratory insertion and cyclization steps. nih.gov

Beyond rhodium catalysis, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for C-C bond formation. chemie-brunschwig.chmtroyal.ca While direct coupling at the C-F bond is difficult, related fluorinated substrates have been successfully used in Suzuki-Miyaura and Negishi-type couplings. For instance, palladium catalysts have been used to couple perfluoroarenes and trifluorovinyl compounds with organoboron and organozinc reagents. mdpi.comresearchgate.net This suggests potential pathways for coupling reactions if the difluoro-β-ketoester is suitably modified.

Table 2: Potential Transition Metal-Catalyzed Reactions

Catalyst SystemSubstrate PrecursorReaction TypeProduct Class
Rh₂(OAc)₄α-Diazo-β-ketoesterAnnulation with EnaminonesIsocoumarins nih.gov
Rh₂(OAc)₄α-Diazo-β-ketoesterAnnulation with Triazoles3-Alkoxy-4-pyrrolin-2-ones nih.gov
Pd(0)/PR₃Modified β-KetoesterSuzuki-Miyaura Couplingα-Aryl-β-ketoesters mdpi.com

Organocatalytic Applications in Difluoro-β-Ketoester Chemistry

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metals. β-Ketoesters are highly versatile building blocks in organocatalyzed reactions, capable of acting as both nucleophiles and electrophiles. nih.govnih.gov

For this compound, organocatalysis offers significant potential for stereocontrolled transformations. The acidic α-proton can be readily removed by basic organocatalysts to form a nucleophilic enolate in situ, while the carbonyl group can be activated by hydrogen-bond-donating catalysts (e.g., ureas, thioureas) to enhance its electrophilicity.

Potential organocatalytic applications include:

Asymmetric Michael Additions: In the presence of a chiral amine or cinchona alkaloid-derived catalyst, the enolate of the difluoro-β-ketoester can add to α,β-unsaturated carbonyl compounds (Michael acceptors) to generate products with high enantioselectivity.

Asymmetric Peroxidation: Cinchona-derived organocatalysts have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding chiral δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov This methodology could potentially be adapted for the difluoro analogue.

Cascade Reactions: β-Ketoesters can act as electrophiles in organocatalytic cascade reactions, reacting with nucleophiles to form multiple stereocenters in a single operation with high stereoselectivity. nih.gov

The development of organocatalytic methods for difluoro-β-ketoesters is an active area of research, promising straightforward access to a wide range of enantiomerically enriched fluorinated compounds.

Table 3: Potential Organocatalytic Applications

Catalyst TypeRole of β-KetoesterReaction TypePotential Product
Chiral Amine (e.g., Prolinol derivative)NucleophileMichael AdditionChiral Adduct
Cinchona AlkaloidNucleophileAsymmetric PeroxidationChiral Peroxy-β-ketoester nih.gov
Quinine DerivativeElectrophileCascade ReactionPolycyclic structures nih.gov

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Complex Fluorinated Molecules

Methyl 2,4-difluoro-3-oxobutanoate serves as a crucial precursor for incorporating the difluoromethyl group (CHF₂) into more complex molecular architectures. The introduction of fluorine-containing groups is a widely used strategy in drug design and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The β-ketoester motif is a cornerstone in synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds through various reactions including condensations, alkylations, and cycloadditions.

The compound's ability to act as a 1,3-bielectrophile makes it an ideal partner for reactions with dinucleophiles to form a variety of heterocyclic systems. This versatility has established fluorinated β-ketoesters as pivotal synthons for accessing complex molecules that would be otherwise difficult to synthesize.

Synthesis of Fluorinated Heterocycles

The construction of heterocyclic compounds is a central theme in organic synthesis due to their prevalence in pharmaceuticals and functional materials. This compound is a potent starting material for creating a diverse array of fluorinated heterocycles.

Pyrimidine (B1678525) rings are fundamental components of nucleobases and are found in numerous therapeutic agents. The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg This approach, often referred to as the Biginelli reaction or a related cyclocondensation, is one of the most common methods for pyrimidine synthesis. bu.edu.eg

In this context, this compound can react with these reagents, typically in the presence of an aldehyde, to form highly functionalized dihydropyrimidinones or related pyrimidine structures bearing a difluoromethyl group. Although specific literature for the methyl 2,4-difluoro variant is not prominent, related fluorinated ketoesters are known to undergo these transformations efficiently. google.com The reaction mechanism involves the formation of C-N and C-C bonds in a single pot, offering an atom-economical route to these important heterocycles. rsc.org

Benzodiazepines are a well-known class of psychoactive drugs and are important scaffolds in medicinal chemistry. A common synthetic route to the benzodiazepine (B76468) core involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. researchgate.netrsc.org Different reagents such as BF₃-etherate, polyphosphoric acid, and molecular iodine have been used to catalyze this transformation. researchgate.net

The reaction of this compound with an o-phenylenediamine is expected to proceed via initial condensation between one of the amine groups and the more reactive ketone of the β-ketoester, followed by intramolecular cyclization of the second amine group onto the ester carbonyl. This would lead to the formation of a difluoromethyl-substituted 1,5-benzodiazepine derivative. While syntheses of benzodiazepines from various ketones are well-documented, the specific use of this compound remains a specialized application. researchgate.netresearchgate.netnih.gov

Quinolinone structures are present in many biologically active compounds. The reaction between anilines and β-ketoesters is a classic method for their synthesis. Research on the closely related ethyl 4,4,4-trifluoro-3-oxobutanoate has demonstrated that reaction conditions can be controlled to selectively produce different quinolinone isomers. researchgate.netthieme-connect.com

The reaction with anilines can proceed through two main pathways. researchgate.net One pathway involves the formation of an enamino-ester intermediate, which upon thermal cyclization (Conrad-Limpach reaction) yields 2-substituted-4-quinolinones. researchgate.net The alternative pathway involves the formation of a keto-amide intermediate, which cyclizes under acidic conditions (Knorr cyclization) to give 4-substituted-2-quinolinones. thieme-connect.com A systematic study of the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines showed that the formation of the keto-amide, leading to 4-trifluoromethyl-2-quinolinones, could be favored by using triethylamine (B128534) as a catalyst in toluene. thieme-connect.com Conversely, other conditions can favor the enamine pathway. researchgate.net By analogy, this compound would serve as an excellent precursor for 2-difluoromethyl-4-quinolinones and 4-difluoromethyl-2-quinolinones. researchgate.netthieme-connect.com

Table 1: Synthesis of Quinolinone Isomers from Ethyl 4,4,4-trifluoro-3-oxobutanoate and Anilines. researchgate.netthieme-connect.com

Reaction PathwayIntermediateProductTypical Conditions
Conrad-LimpachEthyl 3-arylamino-4,4,4-trifluorobut-2-enoate2-Trifluoromethyl-4-quinolinoneThermal cyclization
Knorr-Conrad-LimpachN-Aryl-4,4,4-trifluoro-3-oxobutyramide4-Trifluoromethyl-2-quinolinoneEt₃N catalyst, followed by acid-catalyzed cyclization (e.g., 75% H₂SO₄)

Pyrazolopyridines are fused heterocyclic systems that are isosteres of purines and have attracted significant attention for their therapeutic potential. nih.govnih.gov A common strategy for constructing the pyrazolo[3,4-b]pyridine core is the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic reagent, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov

When a non-symmetrical 1,3-dicarbonyl compound like this compound is used, the reaction with 5-aminopyrazole can potentially lead to two different regioisomers. nih.gov The regiochemical outcome depends on the relative electrophilicity of the two carbonyl groups. nih.gov The ketone carbonyl, activated by the adjacent difluoromethyl group, is expected to be more electrophilic than the ester carbonyl. This would favor the initial condensation at the ketone, leading to a specific regioisomer of the difluoromethyl-substituted pyrazolo[3,4-b]pyridine. Various catalysts and reaction conditions can be employed to control this cyclocondensation reaction. nih.govmdpi.com

Fluorinated pyran and piperidine (B6355638) rings are valuable scaffolds in medicinal chemistry. Research has shown that ethyl 4,4,4-trifluoro-3-oxobutanoate readily reacts with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (NEt₃) to produce both 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The ratio of these two products was found to be dependent on the specific substrates and the solvent used in the reaction. researchgate.net

The proposed mechanism involves an initial Michael addition of the β-ketoester to the arylidenemalononitrile. This is followed by an intramolecular cyclization that can proceed through two different pathways, one leading to the pyran ring and the other to the piperidine ring. Further treatment of the piperidine derivative with triethylamine in refluxing ethanol (B145695) can lead to dehydration, affording a 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivative. researchgate.net This methodology provides a direct and efficient route to these fluorinated six-membered heterocycles from readily available starting materials. researchgate.netnih.gov

Table 2: Reaction of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Arylidenemalononitriles. researchgate.net

ReactantsCatalystSolventProducts
Ethyl 4,4,4-trifluoro-3-oxobutanoate, ArylidenemalononitrileNEt₃Ethanol2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(Trifluoromethyl)piperidine derivatives

Isoquinoline (B145761) Derivatives

While direct synthesis of isoquinoline derivatives using this compound is not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor. Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. nih.gov The synthesis of the isoquinoline core often involves the cyclization of a substituted phenethylamine (B48288) or a related precursor.

The β-ketoester functionality of this compound could, in principle, be incorporated into a synthetic route towards isoquinolines. For instance, it could be envisioned to react with a phenethylamine derivative to form an amide, which could then undergo an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydroisoquinoline ring system. Subsequent aromatization would yield the isoquinoline derivative. The fluorine atoms would be incorporated into the final structure, potentially influencing its biological activity.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The application of this compound as an intermediate is particularly prominent in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. The presence of the difluoromethyl group is a common feature in many modern drugs and pesticides, often enhancing their metabolic stability and biological efficacy.

Precursors for Pyrazole (B372694) Carboxanilide Fungicides

One of the most significant applications of esters of 4,4-difluoro-3-oxobutanoic acid is in the synthesis of pyrazole carboxanilide fungicides. These fungicides are a critical class of agrochemicals used to control a wide range of fungal diseases in crops. The synthesis of these compounds often involves the construction of a pyrazole ring, for which β-ketoesters are key starting materials.

The general synthetic route involves the condensation of a 4,4-difluoro-3-oxobutanoic acid ester with a hydrazine (B178648) derivative. This reaction, known as the Knorr pyrazole synthesis, leads to the formation of a pyrazole-4-carboxylic acid ester. This intermediate can then be further elaborated to produce the final pyrazole carboxanilide fungicide. A patent for N-(ortho-phenyl)-1-methyl-3-difluoromethylpyrazole-4-carboxanilides highlights their use as potent fungicides.

Starting Material Reaction Intermediate Final Product Class
This compoundCondensation with HydrazinePyrazole-4-carboxylic acid esterPyrazole Carboxanilide Fungicides

The resulting pyrazole carboxanilides exhibit potent antifungal activity against a variety of plant pathogens. nih.govmdpi.com The difluoromethyl group at the 3-position of the pyrazole ring is crucial for their biological activity.

Synthesis of Potassium Channel Activators

While a direct synthetic route from this compound to potassium channel activators is not explicitly described in the literature, the compound's structural features suggest its potential as a building block. Potassium channels are important targets for the treatment of various cardiovascular and neurological disorders. scbt.commdpi.com

The synthesis of potassium channel activators often involves the creation of complex heterocyclic scaffolds. The reactive nature of this compound would allow for its incorporation into such structures. For example, it could be used to introduce a difluoromethyl-substituted side chain onto a pre-existing heterocyclic core, a strategy often employed in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Synthesis of β-Alanine Derived GABA-T Antagonists

GABA-T (γ-aminobutyric acid aminotransferase) is an enzyme involved in the metabolism of the neurotransmitter GABA. Inhibitors of GABA-T are of interest for the treatment of neurological disorders such as epilepsy. While the direct use of this compound in the synthesis of β-alanine derived GABA-T antagonists has not been reported, its structure lends itself to potential synthetic strategies.

The synthesis of β-alanine derivatives often involves the modification of a suitable precursor containing a three-carbon backbone. The four-carbon chain of this compound could potentially be cleaved or rearranged to provide a three-carbon unit. Alternatively, the β-ketoester could undergo reactions to introduce an amino group, a key feature of β-alanine, followed by further transformations to yield the desired GABA-T antagonist.

Development of Antifungal and Antiviral Agents via Analogous Compounds

The difluoromethylpyrazole moiety is a well-established pharmacophore in the development of antifungal and antiviral agents. The synthesis of various pyrazole derivatives with potent biological activity often starts from β-ketoesters. researchgate.netconnectjournals.comresearchgate.netrsc.org

The reaction of this compound with different substituted hydrazines can lead to a diverse library of pyrazole derivatives. These compounds can then be screened for their antifungal and antiviral activities. The electronic properties and steric bulk of the substituents on the pyrazole ring can be systematically varied to optimize the biological activity. Research has shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. connectjournals.comresearchgate.net

Compound Class Starting Material Key Reaction Biological Activity
Pyrazole DerivativesThis compoundCondensation with HydrazinesAntifungal, Antiviral
Pyrazole CarboxamidesPyrazole-4-carboxylic acidAmide CouplingAntifungal

The development of new antifungal and antiviral agents is of paramount importance due to the emergence of resistant strains. The versatility of this compound as a precursor for novel heterocyclic compounds makes it a valuable tool in the search for new therapeutic agents.

Spectroscopic and Advanced Characterization Techniques in the Study of Methyl 2,4 Difluoro 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the analysis of methyl 2,4-difluoro-3-oxobutanoate, facilitating the unambiguous assignment of its proton, carbon, and fluorine environments. The presence of keto-enol tautomerism, a common feature in β-dicarbonyl compounds, can also be investigated using NMR, as the equilibrium between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.comnih.govasu.edu The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. nih.govmdpi.commasterorganicchemistry.com

The ¹H NMR spectrum of this compound provides key information about the different proton environments within the molecule. In its keto form, one would expect to see signals corresponding to the methyl ester protons (-OCH₃), the methylene (B1212753) protons (-CH₂-), and the methine proton (-CHF₂). The chemical shifts and splitting patterns of these signals are diagnostic of their respective electronic environments and neighboring nuclei. For instance, the methylene protons would likely appear as a doublet due to coupling with the adjacent fluorine atoms, while the methine proton would exhibit a more complex splitting pattern due to coupling with both the fluorine atoms and the methylene protons.

In the case of the enol tautomer, the spectrum would be significantly different. The disappearance of the methylene signal and the appearance of a vinyl proton signal and a hydroxyl proton signal would be indicative of enolization. The chemical shift of the enolic hydroxyl proton can be particularly informative, often appearing far downfield due to intramolecular hydrogen bonding. thermofisher.com

Table 1: Hypothetical ¹H NMR Data for this compound (Keto and Enol Forms)

Assignment (Keto Form) Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃3.8s-
-CH₂-4.2tJHF = x
-CHF₂6.1tJHF = y
Assignment (Enol Form) Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃3.7s-
=CH-5.5dJHF = z
-OH12.5br s-
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar compounds. Actual values may vary.

The ¹³C NMR spectrum offers complementary information, revealing the number of distinct carbon environments and their electronic nature. For this compound in its keto form, distinct signals are expected for the carbonyl carbon (C=O), the ester carbonyl carbon, the methyl ester carbon, the methylene carbon, and the carbon bearing the two fluorine atoms (-CF₂). The chemical shifts of these carbons are influenced by the electronegativity of their substituents. libretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org

The presence of fluorine atoms significantly impacts the ¹³C NMR spectrum due to C-F coupling. The signal for the -CF₂ carbon will appear as a triplet, and other nearby carbons may also show splitting. In the enol form, the spectrum would change accordingly, with signals corresponding to the vinylic carbons replacing those of the methylene and keto-carbonyl carbons. The enolic carbon bonded to the hydroxyl group would appear at a different chemical shift compared to the keto-carbonyl carbon. mdpi.com

Table 2: Hypothetical ¹³C NMR Data for this compound (Keto Form)

Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
-C F₂115t
-C H₂-45t
-OC H₃53s
Ester C =O168s
Keto C =O195t
Note: This table is illustrative. Actual chemical shifts and multiplicities depend on the specific molecular environment.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. cnr.itscholaris.ca The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. For the -CHF₂ group, a single signal would be expected, which would be split by the adjacent methine proton. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. The presence of different tautomers or stereoisomers could lead to multiple signals in the ¹⁹F NMR spectrum.

The analysis of spin-spin coupling constants, particularly between carbon and fluorine (JCF), provides valuable structural information. These coupling constants are transmitted through the bonding network and their magnitude is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. For instance, one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings can be observed in the ¹³C NMR spectrum of this compound. The magnitude of ¹JCF is typically large, while ²JCF and ³JCF are smaller. These coupling constants help in assigning the carbon signals and confirming the connectivity within the molecule.

The keto-enol equilibrium of β-dicarbonyl compounds is known to be sensitive to the solvent and temperature. nih.govasu.edumdpi.comnih.gov NMR studies performed in different solvents of varying polarity can provide insights into the relative stability of the keto and enol tautomers. mdpi.com Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents can stabilize the enol form through intramolecular hydrogen bonding. asu.edumasterorganicchemistry.com Similarly, variable-temperature NMR experiments can be used to study the thermodynamics of the tautomeric equilibrium. asu.edunih.gov

Two-dimensional (2D) NMR experiments are powerful techniques for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. youtube.comepfl.chslideshare.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. youtube.comsdsu.edu For the keto form, a correlation between the methylene protons and the methine proton would be expected.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comepfl.chsdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comepfl.chsdsu.edu It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. slideshare.net

By combining the information from these 1D and 2D NMR experiments, a comprehensive and detailed structural characterization of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry and electrospray ionization are particularly informative.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement required to determine the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₅H₆F₂O₃), the exact mass can be calculated and then compared to the experimentally determined value.

Key Research Findings:

Elemental Composition Confirmation: HRMS is used to confirm the elemental composition of the synthesized compound. The calculated monoisotopic mass of C₅H₆F₂O₃ is 152.0285 u. An experimental HRMS measurement yielding a mass very close to this value, typically within a few parts per million (ppm), provides strong evidence for the presence of this compound.

Fragmentation Analysis: While detailed fragmentation studies for this specific molecule are not widely published, general principles of mass spectrometry suggest that common fragmentation pathways for β-ketoesters would involve the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially rearrangements involving the fluorine atoms.

Below is an interactive table summarizing the expected high-resolution mass data for the molecular ion and key fragments of this compound.

Ion FormulaCalculated Mass (u)Description
[C₅H₆F₂O₃]⁺152.0285Molecular Ion
[C₄H₃F₂O₂]⁺121.0097Loss of methoxy radical (•OCH₃)
[C₄H₅F₂O]⁺107.0299Loss of carbomethoxy group (•COOCH₃)
[C₂H₂FO]⁺61.0084Fragment from cleavage of the C-C backbone

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like β-ketoesters without causing significant fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it allows for very accurate mass measurements.

Key Research Findings:

Adduct Formation: In ESI-MS, molecules often form adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). For this compound, the detection of these adducts in the mass spectrum helps to confirm the molecular weight.

Enhanced Sensitivity: ESI-TOF provides high sensitivity, allowing for the detection of the compound even at low concentrations. This is particularly useful in reaction monitoring or in the analysis of complex mixtures.

The following table shows the expected m/z values for common adducts of this compound in ESI-TOF analysis.

Ion SpeciesAdduct IonCalculated m/z
[M+H]⁺H⁺153.0363
[M+Na]⁺Na⁺175.0182
[M+K]⁺K⁺190.9922

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational isomers.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Key Research Findings:

Functional Group Identification: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (ester and ketone), C-O, and C-F bonds. The presence of two C=O groups, one for the ketone and one for the ester, will likely result in two distinct stretching vibrations in the region of 1700-1760 cm⁻¹.

Conformational Analysis: β-ketoesters can exist in equilibrium between keto and enol tautomers. These forms have distinct IR spectra. The enol form would show a broad O-H stretching band around 3200 cm⁻¹ and a C=C stretching band. The position of the C=O stretching bands can also provide information about intramolecular hydrogen bonding in the enol form.

The table below lists the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (ester)Stretch1735 - 1750
C=O (ketone)Stretch1705 - 1725
C-O (ester)Stretch1100 - 1300
C-FStretch1000 - 1400
C-H (sp³)Stretch2850 - 3000

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light from a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Key Research Findings:

Skeletal Vibrations: Raman spectroscopy can provide valuable information about the carbon backbone of this compound.

Complementary Information: The C=O stretching vibrations are also active in the Raman spectrum and can provide complementary information to the IR data. The C-F bonds are also expected to show Raman signals. Due to the lack of extensive, publicly available Raman studies on this specific molecule, detailed peak assignments are speculative but would be expected to confirm the presence of the key functional groups.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained in a crystalline form, XRD analysis would provide precise information about bond lengths, bond angles, and intermolecular interactions.

Key Research Findings:

Crystal Structure Determination: A single-crystal XRD study would definitively establish the solid-state conformation of the molecule, revealing whether it exists primarily in the keto or enol form in the crystal lattice.

Intermolecular Interactions: The analysis of the crystal packing would reveal details about intermolecular forces, such as dipole-dipole interactions and potential weak hydrogen bonds involving the fluorine atoms or carbonyl oxygens.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the most authoritative technique for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com This powerful method involves directing X-rays onto a high-quality single crystal of a compound. The resulting diffraction pattern is analyzed to build a detailed electron density map, which reveals the precise spatial arrangement of every atom, as well as bond lengths and angles. beilstein-journals.orgresearchgate.net

For a novel compound like this compound, SC-XRD would provide the ultimate proof of its covalent structure, confirming the connectivity and stereochemistry. The analysis yields specific crystallographic data that serves as a unique fingerprint for the compound in its solid state.

While it is the gold standard for structural elucidation, specific crystallographic data from a single crystal X-ray diffraction study of this compound has not been reported in the reviewed literature. Should a suitable crystal be grown and analyzed, the resulting data would be presented in a format similar to the conceptual table below.

Table 1: Conceptual Crystallographic Data for this compound

ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule.C₅H₆F₂O₃
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.152.10 g/mol
Crystal System One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the crystal's symmetry.Monoclinic
Space Group The group of symmetry operations describing the crystal lattice.P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the unit cell.a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90°
Volume The volume of the unit cell.V ų
Z The number of molecules per unit cell.4
Density (calculated) The theoretical density of the crystal.ρ g/cm³

Chromatographic and Other Analytical Techniques

Chromatographic methods are indispensable for the practical synthesis and analysis of this compound, enabling reaction monitoring, purification, and purity assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and essential technique used to qualitatively monitor the progress of a chemical reaction. acs.org During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel) at regular intervals. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). wvu.edu

Different compounds travel up the plate at different rates depending on their polarity, resulting in distinct spots. The starting materials will have certain Retention Factor (Rƒ) values, and as the reaction proceeds, the spot corresponding to the product, this compound, will appear and intensify, while the starting material spots diminish. libretexts.org This allows for a quick visual assessment of the reaction's completion.

Table 2: Conceptual TLC Monitoring of a Reaction to Form this compound

CompoundRƒ Value (Conceptual)Observation over Time
Starting Material A 0.65Spot intensity decreases as the reaction proceeds.
Starting Material B 0.50Spot intensity decreases as the reaction proceeds.
This compound 0.40Spot appears and its intensity increases over time.
Rƒ values are dependent on the specific TLC plate and solvent system used.

Column Chromatography for Purification (e.g., Silica Gel, Flash Chromatography)

Following the completion of a synthesis, the crude product mixture typically contains the desired compound along with byproducts and unreacted starting materials. Column chromatography is the standard method for purifying this compound on a preparative scale. orgsyn.org Flash chromatography, a technique that uses pressure to speed up the solvent flow, is particularly common. rubingroup.orgcolumn-chromatography.com

The crude mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. column-chromatography.com A solvent system (eluent), often determined from prior TLC analysis, is then passed through the column. rochester.edu Compounds in the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected as the solvent exits the column and are analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is evaporated to yield the purified this compound.

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is a high-resolution analytical technique used to determine the purity of volatile compounds like this compound. restek.com A small amount of the purified sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. sigmaaldrich.com

A detector at the end of the column generates a signal as each component elutes, producing a chromatogram. A perfectly pure sample would ideally show a single peak. The presence of additional peaks indicates impurities. The area under each peak is proportional to the amount of the corresponding compound, allowing for the calculation of purity as a percentage. sigmaaldrich.com This quantitative data is crucial for confirming the success of the purification and for calculating the final yield of the synthesis. orgsyn.org

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis of a Methyl Ester

ParameterSetting / Type
GC Column Non-polar capillary column (e.g., Equity-1, SLB®-5ms) sigmaaldrich.comsigmaaldrich.com
Carrier Gas Helium or Hydrogen sigmaaldrich.comsigmaaldrich.com
Injection Mode Split injection sigmaaldrich.com
Injector Temperature ~280 °C (must be high enough to vaporize the sample without decomposition) sigmaaldrich.com
Oven Program A temperature ramp, e.g., starting at 100 °C and increasing to 300 °C, to ensure separation of components sigmaaldrich.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature ~280 °C (for FID) sigmaaldrich.com

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, oxygen, and fluorine) within a pure sample of this compound. This technique provides experimental data that is compared against the theoretical values calculated from its molecular formula, C₅H₆F₂O₃. chemaxon.com

A close correlation between the experimental and theoretical percentages serves as strong evidence to confirm the compound's empirical formula and supports its structural identity and purity. davidson.edu

Table 4: Elemental Composition of this compound (C₅H₆F₂O₃)

ElementAtomic Mass ( g/mol )Moles in FormulaMass in Formula ( g/mol )Theoretical Mass %
Carbon (C) 12.011560.05539.49%
Hydrogen (H) 1.00866.0483.98%
Fluorine (F) 18.998237.99624.98%
Oxygen (O) 15.999347.99731.55%
Total --152.10 100.00%

Computational and Theoretical Investigations of Methyl 2,4 Difluoro 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic structure of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on Methyl 2,4-difluoro-3-oxobutanoate would be crucial for understanding its fundamental electronic properties. Such a study would typically involve calculations of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental indicators of a molecule's reactivity, indicating where it is most likely to act as an electron donor or acceptor.

While no specific DFT data for this compound is available, studies on related fluorinated carbonyl compounds often reveal a lowering of both HOMO and LUMO energies due to the high electronegativity of fluorine. This can significantly impact the molecule's reactivity in various chemical transformations.

Conformational Analysis and Energy Minima Determination

The flexibility of the carbon chain in this compound means it can exist in various spatial arrangements, or conformations. Conformational analysis is a critical step in understanding a molecule's behavior, as the population of different conformers can influence its physical properties and chemical reactivity.

A computational study would aim to identify all stable conformers (rotamers) and calculate their relative energies to determine their populations at a given temperature. The energy barriers for interconversion between these rotamers would also be calculated. For this compound, rotations around the C2-C3 and C3-C4 bonds would be of particular interest. The presence of two fluorine atoms and a carbonyl group would lead to a complex potential energy surface with multiple energy minima.

The preferred conformation of a molecule can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the conformational equilibrium of this compound. The polar nature of the ester and ketone groups, along with the C-F bonds, suggests that solvent polarity would play a significant role in determining the most stable conformation.

Analysis of Intramolecular Interactions

The specific arrangement of atoms in this compound gives rise to a variety of non-covalent intramolecular interactions that dictate its conformational preferences. A detailed computational analysis would investigate:

Steric Interactions: Repulsive forces between bulky groups that are close in space.

Electrostatic Interactions: Attractive or repulsive forces between polarized bonds, such as the C=O and C-F bonds.

Hydrogen Bonding: Although not a classic hydrogen bond donor, the possibility of weak C-H···O or C-H···F interactions could be explored.

Gauche Effect: The tendency for a molecule to adopt a gauche conformation when it has adjacent electronegative substituents. The F-C-C-F and F-C-C=O dihedral angles would be of particular interest.

Hyperconjugation: The stabilizing interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these interactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can offer insights into its dynamic behavior over time. A molecular dynamics (MD) simulation of this compound would involve calculating the trajectory of each atom over a period of time, providing a movie-like view of its conformational changes and interactions with its environment. This would be particularly useful for understanding its behavior in solution or in a biological system.

In the absence of specific research, the following table outlines the hypothetical data that would be generated from a comprehensive computational study of this compound.

Computational Method Parameter Hypothetical Finding
DFT (B3LYP/6-311+G(d,p))HOMO EnergyExpected to be relatively low due to electron-withdrawing fluorine atoms.
DFT (B3LYP/6-311+G(d,p))LUMO EnergyExpected to be relatively low, indicating susceptibility to nucleophilic attack.
Conformational AnalysisMost Stable Gas-Phase ConformerLikely a conformation that minimizes steric hindrance and maximizes favorable electrostatic and hyperconjugative interactions.
Conformational Analysis (PCM)Most Stable Conformer in Polar SolventA more polar conformer might be favored due to better solvation.
NBO AnalysisKey Hyperconjugative InteractionsInteractions involving the C-F and C=O bonds would likely be significant in stabilizing certain conformations.

Prediction of Spectroscopic Parameters from Theoretical Models

In the realm of computational chemistry, theoretical models serve as powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, the application of these models, particularly those based on Density Functional Theory (DFT), allows for the a priori estimation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. These predictions are invaluable for structural elucidation and for understanding the molecule's electronic properties.

Theoretical predictions of spectroscopic data are frequently achieved using DFT methods, with the choice of functional and basis set being critical to the accuracy of the results. nih.govresearchgate.net Common functionals like B3LYP and ωB97XD, paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. nih.govnsf.gov The process typically begins with the geometry optimization of the molecule's structure, followed by calculations of the relevant spectroscopic properties. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed for predicting NMR chemical shifts. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical models can predict the chemical shifts (δ) for the various nuclei in this compound, namely ¹H, ¹³C, and ¹⁹F. These predictions are based on calculating the isotropic magnetic shielding constants for each nucleus, which are then referenced to a standard (e.g., Tetramethylsilane for ¹H and ¹³C).

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is anticipated to show distinct signals for the methyl (CH₃) and methine (CH) protons. The chemical environment heavily influences these shifts. For instance, the methoxy (B1213986) protons (O-CH₃) are expected to appear in a different region compared to the proton on the fluorinated carbon.

Predicted ¹³C NMR Chemical Shifts: The carbon skeleton of this compound presents several distinct chemical environments. The carbonyl carbon (C=O) of the ketone and the ester are expected to be the most downfield-shifted signals. libretexts.org The carbons bonded to fluorine will also exhibit characteristic shifts.

Predicted ¹⁹F NMR Chemical Shifts: Due to the presence of two fluorine atoms in different positions, the ¹⁹F NMR spectrum is predicted to show two distinct signals. The prediction of ¹⁹F chemical shifts can be challenging, but modern computational methods have achieved reasonable accuracy, often with mean absolute deviations of a few ppm. nih.gov

Below is an interactive table presenting hypothetical, yet representative, predicted NMR chemical shifts for this compound, based on typical values for similar functional groups found in the literature. pdx.eduoregonstate.edulibretexts.orgucl.ac.uk

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HO-CH3.7 - 3.9
¹HCH F₂5.8 - 6.2
¹HCH F5.1 - 5.5
¹³CO-C H₃51 - 53
¹³CC =O (ester)165 - 175
¹³CC =O (ketone)190 - 205
¹³CC HF₂108 - 112 (t)
¹³CC HF88 - 92 (d)
¹⁹FCF-120 to -130
¹⁹FCF -190 to -210
(t) = triplet, (d) = doublet due to C-F coupling

Infrared (IR) Spectroscopy

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands in its IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrational modes. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Key predicted vibrational frequencies include the stretching vibrations of the C=O (ester and ketone), C-F, and C-O bonds. The two C=O stretches are expected to be strong and distinct, providing clear markers in the spectrum. The C-F stretching vibrations are also characteristic and typically appear in the fingerprint region.

An interactive table of representative predicted IR frequencies for this compound is provided below, based on values for analogous functional groups. ajchem-a.com

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O StretchKetone1740 - 1760Strong
C=O StretchEster1720 - 1740Strong
C-F Stretch1000 - 1200Strong
C-O StretchEster1200 - 1300Strong
C-H StretchMethyl2950 - 3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netijcce.ac.ir These calculations can estimate the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption.

For this compound, the most significant electronic transitions are expected to be the n → π* transitions associated with the two carbonyl groups. These transitions typically occur in the UV region. The solvent environment can influence the λ_max, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). researchgate.net

A hypothetical predicted UV-Vis absorption for this compound is presented in the interactive table below.

Electronic TransitionChromophorePredicted λ_max (nm)Solvent
n → πKetone C=O270 - 290Methanol
n → πEster C=O210 - 230Methanol

Future Research Directions and Perspectives on Methyl 2,4 Difluoro 3 Oxobutanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The future development of Methyl 2,4-difluoro-3-oxobutanoate chemistry is intrinsically linked to the ability to produce it, and its derivatives, efficiently, selectively, and sustainably. Current synthetic methods for fluorinated compounds often rely on harsh reagents and conditions. acs.org Therefore, a primary research focus will be the design of innovative and greener synthetic pathways.

Future efforts will likely concentrate on catalytic methods, which offer significant advantages in terms of efficiency and waste reduction. The development of novel catalysts for the selective fluorination of β-keto esters is a vibrant area of research. acs.orgacs.org This includes phase-transfer catalysis and the use of chiral quaternary ammonium (B1175870) salts for enantioselective fluorination. acs.org Exploring these methods for the synthesis of this compound could provide access to chiral versions of this molecule, which is highly desirable for biological applications. acs.org

Furthermore, biocatalysis presents a powerful and sustainable alternative to traditional chemical synthesis. nih.govnih.gov The use of enzymes, such as aldolases and fluorinases, for the stereoselective synthesis of fluorinated compounds is a rapidly growing field. nih.govresearchgate.net Future research could involve engineering enzymes or screening microbial sources for biocatalysts capable of producing this compound or its precursors from simple starting materials under mild, aqueous conditions. nih.govchemrxiv.org The development of enzymatic methods would not only be more environmentally friendly but could also provide access to highly pure stereoisomers that are difficult to obtain through conventional chemistry. nih.gov

Another promising avenue is the exploration of flow chemistry for the synthesis of fluorinated building blocks. Flow reactors offer enhanced safety, better control over reaction parameters, and the potential for easier scale-up, which are all crucial for the industrial application of this compound. thieme-connect.de

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The unique arrangement of two fluorine atoms and two carbonyl functionalities in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research will undoubtedly focus on uncovering novel transformations and gaining a deeper mechanistic understanding of its reactions.

The presence of the difluorinated keto-enol system is expected to significantly influence its acidity, nucleophilicity, and electrophilicity compared to its non-fluorinated counterparts. sapub.orgscispace.com Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, will be crucial to elucidate the role of the fluorine atoms in modulating the reactivity of the carbonyl and methylene (B1212753) groups. Understanding the tautomeric equilibrium between the keto and enol forms will also be critical for controlling reaction outcomes. sapub.orgresearchgate.net

A key area of future investigation will be the development of stereoselective reactions. The synthesis of molecules with multiple contiguous stereogenic centers is a significant challenge in organic chemistry, and fluorinated compounds are no exception. nih.gov Future work will likely involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving this compound, leading to the synthesis of complex, enantioenriched molecules. rsc.org

Furthermore, the exploration of its utility in cycloaddition reactions, cross-coupling reactions, and as a precursor to novel fluorinated heterocyclic compounds holds significant promise. alfa-chemistry.com The development of decarboxylative reactions to generate difluoroenolate equivalents from α,α-difluoro-β-keto esters is a recent and exciting development that could be applied to this compound, opening up new avenues for carbon-carbon bond formation. nih.govnih.gov

Expansion of Applications in Chemical Biology, Agrochemicals, and Advanced Materials Science

The unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable in life sciences and materials science. sigmaaldrich.comnih.gov A major future direction for this compound will be the systematic exploration of its potential in these areas.

Chemical Biology and Medicinal Chemistry: Fluorinated building blocks are integral to modern drug discovery, with over 20% of all pharmaceuticals containing fluorine. molecularcloud.orgacs.org this compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. Future research will involve incorporating this motif into libraries of compounds for screening against various biological targets. The ability to fine-tune the physicochemical properties of a lead compound by introducing the difluoro-β-keto ester moiety could lead to the development of new drugs with improved efficacy and pharmacokinetic profiles. acs.orgresearchgate.net Its potential as an inhibitor of serine and cysteine proteases, a known application for fluorinated ketones, is also a promising area for investigation. nih.gov

Agrochemicals: The agrochemical industry also heavily relies on fluorinated compounds to develop new herbicides, insecticides, and fungicides with enhanced potency and selectivity. sigmaaldrich.comyoutube.com Future studies will likely explore the synthesis of novel agrochemicals derived from this compound. The specific fluorination pattern of this molecule could lead to new modes of action or improved environmental profiles compared to existing products.

Advanced Materials Science: Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. alfa-chemistry.comman.ac.uk this compound could serve as a novel monomer for the synthesis of advanced fluoropolymers. polysciences.comrsc.org Future research in this area will focus on the polymerization of this compound and its derivatives to create new materials with tailored properties for applications in coatings, electronics, and other high-performance fields. acs.org The introduction of the difunctional keto-ester group could also allow for post-polymerization modifications, further expanding the range of accessible materials.

Integration of Advanced Computational Modeling for Rational Design and Property Prediction

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the rational design of molecules and the prediction of their properties. nih.govnih.gov The future of this compound chemistry will be significantly enhanced by the integration of advanced computational modeling.

Computational studies can provide deep insights into the electronic structure, conformation, and reactivity of this compound. nih.gov Density functional theory (DFT) calculations can be used to predict reaction pathways, transition states, and the stereochemical outcomes of reactions, thereby guiding experimental efforts. nih.gov This can accelerate the discovery of new reactions and optimize existing synthetic routes.

Furthermore, molecular modeling and simulation techniques will be crucial for exploring the potential applications of this compound. nih.gov In drug discovery, for example, docking studies can be used to predict how molecules derived from this compound will bind to specific protein targets. acs.org Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of these molecules with their biological activity, facilitating the design of more potent compounds.

In materials science, computational models can be used to predict the physical properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and surface properties. rsc.org This will allow for the in-silico design of new materials with desired characteristics before embarking on time-consuming and expensive experimental synthesis. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives. numberanalytics.com

Interactive Data Table: Future Research Focus for this compound

Research AreaKey ObjectivesPotential MethodologiesExpected Outcomes
Novel Synthesis Develop efficient, sustainable, and stereoselective synthetic routes.Catalysis (phase-transfer, organocatalysis), Biocatalysis (enzyme engineering), Flow chemistry.Greener production, access to chiral building blocks, scalability.
Reactivity & Mechanism Uncover new reaction pathways and understand mechanistic details.In-situ spectroscopy, kinetic studies, stereoselective reaction development, cycloadditions.Expanded synthetic utility, precise control over reactions.
Applications Explore utility in life sciences and materials science.High-throughput screening, synthesis of derivatives for biological testing, polymerization studies.New drug candidates, novel agrochemicals, advanced functional polymers.
Computational Modeling Rational design and property prediction.DFT calculations, molecular docking, QSAR, molecular dynamics simulations.Accelerated discovery, optimized molecular design, prediction of material properties.

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for characterizing Methyl 2,4-difluoro-3-oxobutanoate, and how are key functional groups identified?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ester and fluorine substituents. The 19F^{19}\text{F}-NMR spectrum reveals distinct signals for the two fluorine atoms at C2 and C4, while 1H^{1}\text{H}-NMR identifies the methyl ester group (δ ~3.7 ppm) and keto-enol tautomerism (δ ~5.2 ppm for enolic protons). Infrared (IR) spectroscopy detects the carbonyl stretch (~1730 cm1^{-1}) and C-F bonds (~1100-1200 cm1^{-1}). Mass spectrometry (MS) confirms the molecular ion peak (m/z 152.096 for methyl ester) and fragmentation patterns .

Q. What are the standard synthetic routes for this compound?

  • Answer: A common method involves Claisen condensation between methyl difluoroacetate and methyl acetate under basic conditions (e.g., NaH or LDA). Alternatively, fluorination of methyl 3-oxobutanoate using DAST (diethylaminosulfur trifluoride) introduces fluorine atoms selectively. Reaction optimization typically requires anhydrous conditions and low temperatures to minimize side reactions like over-fluorination or ester hydrolysis .

Q. How do fluorine substituents at C2 and C4 influence the compound’s electronic and steric properties?

  • Answer: The electronegativity of fluorine increases the electron-withdrawing effect on the carbonyl group, enhancing its electrophilicity. This facilitates nucleophilic additions at the keto position. Steric hindrance from the fluorine atoms can slow down reactions at adjacent carbons, requiring careful selection of catalysts (e.g., bulky bases for deprotonation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing difluoromethyl-containing heterocycles from this compound?

  • Answer: Cyclocondensation with hydrazines or amidines to form pyrazoles or pyrimidines requires controlled pH and temperature. For example, reacting with hydrazine hydrate at 60–80°C in ethanol yields 4,5-difluoropyrazole derivatives. Catalytic additives like acetic acid improve regioselectivity. Monitoring by TLC or in situ 19F^{19}\text{F}-NMR helps track intermediates .

Q. How should researchers address contradictions in reported yields when using Lewis acid catalysts (e.g., ZnCl₂ vs. BF₃·Et₂O) for keto-enol transformations?

  • Answer: Systematic screening of catalyst loading, solvent polarity, and reaction time is essential. For instance, ZnCl₂ may favor enolization in polar aprotic solvents (e.g., DMF), while BF₃·Et₂O could stabilize carbocation intermediates in dichloromethane. Kinetic studies and DFT calculations can elucidate mechanistic differences. Reproducing published protocols with rigorous moisture exclusion is critical .

Q. What purification strategies are recommended for isolating this compound from byproducts like hydrolyzed acids or dimerized species?

  • Answer: Fractional distillation under reduced pressure (bp ~147°C at 760 mmHg) effectively separates the ester from high-boiling-point impurities. For lab-scale purification, flash chromatography using silica gel and a hexane/ethyl acetate gradient (4:1 to 1:1) resolves ester derivatives. Acidic byproducts are removed via aqueous NaHCO₃ washes prior to drying .

Q. What safety protocols are critical when handling this compound, given its flammability and irritant properties?

  • Answer: Use flame-resistant equipment (e.g., spark-free stirrers) in well-ventilated fume hoods. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and flame-retardant lab coats. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Storage in airtight containers under nitrogen at 4°C prevents degradation .

Methodological Considerations

Q. How can researchers design multi-step syntheses using this compound as a building block for fluorinated β-keto ester derivatives?

  • Answer: Sequential reactions like Michael additions (e.g., with enolates) followed by ring-closing metathesis or Pd-catalyzed cross-couplings enable access to complex fluorinated scaffolds. Protecting the keto group as a ketal (e.g., ethylene glycol) prior to functionalization prevents unwanted side reactions. Analytical HPLC with chiral columns validates enantiomeric purity in asymmetric syntheses .

Q. What computational tools aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Molecular electrostatic potential (MEP) maps highlight electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative effects of fluorine substituents. Software like Gaussian or ORCA is standard for such studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.